molecular formula C22H18O2 B14398841 2-Benzofuranmethanol, alpha-phenyl-alpha-(phenylmethyl)- CAS No. 89998-94-7

2-Benzofuranmethanol, alpha-phenyl-alpha-(phenylmethyl)-

Katalognummer: B14398841
CAS-Nummer: 89998-94-7
Molekulargewicht: 314.4 g/mol
InChI-Schlüssel: LTFPIQWFHXBENO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Benzofuranmethanol, alpha-phenyl-alpha-(phenylmethyl)- is an organic compound with a complex structure that includes a benzofuran ring and a phenylmethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzofuranmethanol, alpha-phenyl-alpha-(phenylmethyl)- typically involves the reaction of benzofuran with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of benzofuran attacks the benzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Analyse Chemischer Reaktionen

Types of Reactions

2-Benzofuranmethanol, alpha-phenyl-alpha-(phenylmethyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

2-Benzofuranmethanol, alpha-phenyl-alpha-(phenylmethyl)- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 2-Benzofuranmethanol, alpha-phenyl-alpha-(phenylmethyl)- exerts its effects involves interactions with specific molecular targets and pathways. For example, it may interact with enzymes or receptors in biological systems, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may modulate signaling pathways involved in cell growth and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzhydrol: Similar in structure but lacks the benzofuran ring.

    Diphenylmethanol: Similar in structure but lacks the benzofuran ring.

    Phenylmethanol: Similar in structure but lacks the benzofuran ring and the additional phenyl group.

Uniqueness

2-Benzofuranmethanol, alpha-phenyl-alpha-(phenylmethyl)- is unique due to the presence of both the benzofuran ring and the phenylmethyl group

Eigenschaften

CAS-Nummer

89998-94-7

Molekularformel

C22H18O2

Molekulargewicht

314.4 g/mol

IUPAC-Name

1-(1-benzofuran-2-yl)-1,2-diphenylethanol

InChI

InChI=1S/C22H18O2/c23-22(19-12-5-2-6-13-19,16-17-9-3-1-4-10-17)21-15-18-11-7-8-14-20(18)24-21/h1-15,23H,16H2

InChI-Schlüssel

LTFPIQWFHXBENO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CC(C2=CC=CC=C2)(C3=CC4=CC=CC=C4O3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.